molecular formula C27H23ClO2 B1667231 BMS641

BMS641

Cat. No.: B1667231
M. Wt: 414.9 g/mol
InChI Key: FRTYVAKGTFXRNY-CSKARUKUSA-N
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Scientific Research Applications

BMS641 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study retinoic acid receptor beta (RARβ) signaling pathways.

    Biology: Investigated for its role in cellular differentiation and maturation, particularly in neuronal cells.

    Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new drugs targeting retinoic acid receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS641 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the naphthalene core, introduction of the phenyl group, and the final coupling to form the benzoic acid derivative. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BMS641 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

BMS641 exerts its effects by selectively binding to and activating the retinoic acid receptor beta (RARβ). This activation leads to the transcription of target genes involved in cellular differentiation and maturation. The compound also synergistically activates RARgamma, further enhancing its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS641

This compound is unique due to its high selectivity and potency for RARβ. It has a higher affinity for RARβ compared to other retinoic acid receptors, making it a valuable tool for studying RARβ-specific signaling pathways. Additionally, its ability to synergistically activate RARgamma sets it apart from other similar compounds .

Properties

Molecular Formula

C27H23ClO2

Molecular Weight

414.9 g/mol

IUPAC Name

3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+

InChI Key

FRTYVAKGTFXRNY-CSKARUKUSA-N

Isomeric SMILES

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C

SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS641;  BMS-641;  BMS 641;  BMS209641;  BMS-209641 BMS 209641; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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